molecular formula C7H3N3O5 B13995404 4,6-Dinitrobenzo[c]isoxazole CAS No. 29245-51-0

4,6-Dinitrobenzo[c]isoxazole

Cat. No.: B13995404
CAS No.: 29245-51-0
M. Wt: 209.12 g/mol
InChI Key: SNGQABUPINYZFA-UHFFFAOYSA-N
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Description

4,6-Dinitrobenzo[c]isoxazole is a heterocyclic compound characterized by the presence of an isoxazole ring fused with a benzene ring and substituted with two nitro groups at positions 4 and 6. This compound is known for its electrophilic reactivity and has been studied for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dinitrobenzo[c]isoxazole typically involves the nitration of benzo[c]isoxazole. One common method is the direct nitration of benzo[c]isoxazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Mechanism of Action

The mechanism of action of 4,6-Dinitrobenzo[c]isoxazole involves its electrophilic nature, which allows it to react with nucleophiles. The nitro groups enhance the compound’s reactivity, facilitating nucleophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dinitrobenzo[c]isoxazole is unique due to its specific substitution pattern and electrophilic reactivity, which distinguishes it from other isoxazole derivatives. Its ability to undergo diverse chemical reactions and form complex polycyclic systems makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

29245-51-0

Molecular Formula

C7H3N3O5

Molecular Weight

209.12 g/mol

IUPAC Name

4,6-dinitro-2,1-benzoxazole

InChI

InChI=1S/C7H3N3O5/c11-9(12)4-1-6-5(3-15-8-6)7(2-4)10(13)14/h1-3H

InChI Key

SNGQABUPINYZFA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=CON=C21)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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